2,3-Epoxypropyltrimethylammonium chloride
Description
Significance as a Cationic Reagent and Reactive Intermediate in Synthetic Chemistry
In synthetic chemistry, 2,3-Epoxypropyltrimethylammonium chloride is primarily recognized for its dual functionality. The quaternary ammonium (B1175870) group provides a permanent, pH-independent positive charge, while the epoxy ring serves as a reactive site for nucleophilic attack. smolecule.com This makes it an effective cationic reagent, widely used for the chemical modification of natural and synthetic polymers. unilongindustry.comunilongmaterial.com
The cationization process involves the reaction of EPTAC with nucleophilic groups, such as the hydroxyl groups present in polysaccharides like starch, cellulose (B213188), and chitosan (B1678972), or the amine groups in other polymers. unilongindustry.comdeaichem.comresearchgate.net The epoxy ring opens under typically alkaline conditions, forming a stable ether linkage and covalently bonding the trimethylammonium functionality to the polymer backbone. researchgate.net This modification imparts a positive charge to the substrate, altering its physicochemical properties, such as solubility and intermolecular interactions.
As a reactive intermediate, EPTAC is synthesized as an active precursor for further chemical transformations. researchgate.net For instance, in some applications, it is formed in situ from 3-chloro-2-hydroxypropyl trimethyl ammonium chloride (CHPTAC) under alkaline conditions, where it immediately reacts with the target substrate. researchgate.net This reactivity is central to its role in creating more complex functional molecules and polymers. The ring-opening reaction can be initiated by various nucleophiles, leading to a range of derivatives used in diverse applications. smolecule.comresearchgate.net
Table 1: Reactions of this compound with Various Substrates
| Substrate | Functional Group Reacted | Resulting Product/Modification | Significance | Reference |
|---|---|---|---|---|
| Starch | Hydroxyl (-OH) | Cationic Starch | Used as wet-strength resin, retention aid, and sizing agent in the paper industry. | chemicalbook.comunilongindustry.comguidechem.comnguyenstarch.com |
| Cellulose | Hydroxyl (-OH) | Cationic Cellulose | Improves dye affinity in textiles, used in cosmetics as a conditioning agent. | unilongindustry.comresearchgate.netgoogle.com |
| Chitosan | Amine (-NH2) and Hydroxyl (-OH) | N-(2-hydroxypropyl)-3-trimethylammonium chitosan chloride (HTCC) | Creates a water-soluble chitosan derivative with enhanced antimicrobial properties. | chemicalbook.comguidechem.comncsu.edu |
| Guar (B607891) Gum | Hydroxyl (-OH) | Cationic Guar Gum | Used in daily chemical products and oilfield applications. | unilongindustry.comdeaichem.com |
| Polyacrylamide | Amide (-CONH2) | Cationic Polyacrylamide | Used as a flocculant in water treatment. | unilongindustry.comdeaichem.com |
Role as a Key Building Block in Advanced Material Science
The unique bifunctional nature of this compound makes it a fundamental building block in the design and synthesis of advanced functional materials. smolecule.com Its ability to polymerize or graft onto surfaces allows for the precise introduction of cationic charges, which is a key strategy for tailoring material properties for specific, high-performance applications. smolecule.comcymitquimica.com
In material science, EPTAC is instrumental in surface modification. The cationization of materials like cotton fabrics or wood fibers significantly enhances their affinity for anionic dyes, enabling salt-free dyeing processes and improving color fastness. researchgate.netbiointerfaceresearch.com This reduces the environmental impact of textile and coloration industries. researchgate.net Similarly, modifying materials like bamboo with EPTAC has been shown to improve properties such as water repellency. researchgate.net
The synthesis of novel cationic polymers using EPTAC as a monomer or crosslinking agent is another significant area of research. smolecule.com These polymers are explored for a variety of applications, including the development of materials with antimicrobial activity, gene delivery vectors, and components for self-healing materials. smolecule.com For example, the derivative N-(2-hydroxypropyl)-3-trimethylammonium chitosan chloride (HTCC) can be used to form nanocomposite films with silver nanoparticles, resulting in materials with both optical transparency and good antimicrobial properties. chemicalbook.comguidechem.com
Table 2: Applications of this compound in Material Science
| Field | Application | Function of EPTAC | Reference |
|---|---|---|---|
| Paper Industry | Production of Cationic Starch | Reacts with starch to improve paper strength, filler retention, and drainage. | unilongindustry.comguidechem.comnguyenstarch.com |
| Textile Industry | Cationic Modification of Fibers (e.g., Cotton) | Introduces positive charges to fibers, enhancing affinity for anionic dyes and enabling salt-free dyeing. | researchgate.netbiointerfaceresearch.commade-in-china.com |
| Biomaterials | Modification of Chitosan and other Biopolymers | Used to synthesize derivatives like HTCC for creating antimicrobial films and hydrogels. | guidechem.comncsu.eduresearchgate.net |
| Water Treatment | Synthesis of Cationic Flocculants | Used to create cationic polymers that neutralize and agglomerate negatively charged suspended solids in water. | unilongindustry.comguidechem.com |
| Wood/Natural Fiber Composites | Surface Cationization of Bamboo | Improves properties like water repellency and affinity for other functional treatments. | researchgate.net |
Overview of Current Research Trajectories and Industrial Relevance in Academic Contexts
The industrial relevance of this compound is well-established, particularly in sectors that rely on the modification of natural polymers. deaichem.com Its primary industrial use is in the production of cationic starch for the paper industry, where it acts as a crucial additive to enhance the strength and quality of paper products. chemicalbook.comunilongindustry.comguidechem.com It also sees significant use in the textile, cosmetics (daily chemical), petroleum, and water treatment industries. unilongindustry.comdeaichem.comunilongmaterial.com
Current academic research continues to build on these established applications while exploring new frontiers. Research trajectories focus on:
Optimization of Reaction Conditions: Studies investigate methods to improve the efficiency and degree of substitution (DS) in cationization reactions. For example, research has explored the use of additives like calcium oxide or different solvent systems to achieve higher DS values in starch modification. researchgate.netnih.govbohrium.com
Development of Novel Functional Materials: EPTAC is being used to create new composite materials. This includes the development of antibacterial fabrics by coating EPTAC-modified cotton with silver nanoparticles and the creation of advanced hydrogels from modified chitosan for biomedical applications. researchgate.netguidechem.comresearchgate.net
Green Chemistry Approaches: There is a focus on making modification processes more environmentally friendly. Cationization of cotton with EPTAC allows for salt-free dyeing, which significantly reduces water pollution from textile mills. researchgate.netbiointerfaceresearch.com
Expansion into New Applications: Researchers are exploring the use of EPTAC in fields such as the synthesis of ionic liquids and the preparation of self-healing materials. smolecule.com In the petroleum industry, EPTAC and its derivatives are investigated as clay stabilizers and components in drilling muds and oil recovery agents. unilongindustry.comunilongmaterial.com
The synergy between academic research and industrial application drives the continued importance of EPTAC, as new findings in laboratories are translated into improved industrial processes and novel commercial products.
Table 3: Industrial Relevance of this compound
| Industry | Specific Use | Benefit | Reference |
|---|---|---|---|
| Paper | Cationic starch production | Improves paper's dry/wet strength, retention of fillers, and drainage. | chemicalbook.comunilongindustry.comguidechem.comnguyenstarch.com |
| Textiles | Dye-fixing agent, fiber modification | Improves color fastness and allows for reduced salt and water usage in dyeing. | guidechem.comresearchgate.netmade-in-china.com |
| Daily Chemicals/Cosmetics | Conditioning agents in hair and skin care products | Reacts with cellulose to form cationic polymers that are compatible with surfactants. | unilongindustry.com |
| Petroleum | Clay stabilizer, additive for drilling muds and recovery agents | Modifies polymers for use in complex oilfield chemical systems. | unilongindustry.comunilongmaterial.com |
| Water Treatment | Flocculant synthesis | Cationic polymers made with EPTAC help purify water by removing suspended solids. | unilongindustry.comdeaichem.comguidechem.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
trimethyl(oxiran-2-ylmethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO.ClH/c1-7(2,3)4-6-5-8-6;/h6H,4-5H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVAFTRIIUSGLK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1CO1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NOCl, C6H14ClNO | |
| Record name | EPTAC (70-75 % aqueous solution) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1668 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51838-31-4 | |
| Record name | 2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1), homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51838-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1044643 | |
| Record name | Glycidyl trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, COLOURLESS-TO-LIGHT-YELLOW CLEAR ODOURLESS LIQUID. | |
| Record name | 2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | EPTAC (70-75 % aqueous solution) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1668 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: miscible | |
| Record name | EPTAC (70-75 % aqueous solution) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1668 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.1 g/cm³ | |
| Record name | EPTAC (70-75 % aqueous solution) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1668 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
3033-77-0, 51838-31-4 | |
| Record name | Glycidyltrimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3033-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycidyl trimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003033770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Epoxypropyltrimethylammonium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51213 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycidyl trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-epoxypropyltrimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 51838-31-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCIDYLTRIMETHYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283XH39M8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | EPTAC (70-75 % aqueous solution) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1668 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthetic Methodologies and Process Optimization for 2,3 Epoxypropyltrimethylammonium Chloride
Established Synthetic Routes to the Compound
The synthesis of 2,3-Epoxypropyltrimethylammonium chloride can be achieved through multiple distinct chemical pathways. Each route offers different advantages concerning starting materials, reaction conditions, and application-specific requirements.
Epoxidation of Allyltrimethylammonium Chloride
This synthetic method involves the direct conversion of the allyl group in allyltrimethylammonium chloride into an epoxide ring. The process utilizes an oxidizing agent to facilitate the introduction of the epoxy functional group, yielding the target compound smolecule.com.
Quaternization of Glycidol
Another established route is the quaternization of glycidol. In this process, glycidol is reacted with trimethylamine and hydrochloric acid. The trimethylamine attacks the glycidol, leading to the formation of the quaternary ammonium (B1175870) salt, this compound smolecule.com.
Direct Alkylation of Trimethylamine with Epichlorohydrin (B41342)
A widely used and conventional method for synthesis is the direct alkylation of trimethylamine with epichlorohydrin guidechem.comgoogle.com. This reaction involves the nucleophilic attack of trimethylamine on the carbon atom of the epoxide ring in epichlorohydrin, which results in the formation of the quaternary ammonium salt guidechem.com. This process is typically conducted under controlled conditions to ensure high yield and purity. The reaction is considered robust and is suitable for industrial-scale production.
| Parameter | Value/Condition | Source |
| Reactant 1 | Epichlorohydrin | google.com |
| Reactant 2 | Trimethylamine | google.com |
| Temperature | Cooled to 13°C | google.com |
| Reaction Time | 6 hours | google.com |
| Product Form | Aqueous solution (often yellow) | google.com |
This interactive table summarizes typical reaction parameters for the direct alkylation of trimethylamine with epichlorohydrin.
Reaction Conditions and Parameter Control in Synthesis
The optimization of reaction conditions is paramount for maximizing yield, purity, and cost-effectiveness in the synthesis of this compound. Solvent selection is a particularly critical parameter.
Solvent Selection (Aqueous, Aprotic, Organic Phase Systems)
The choice of solvent significantly influences the reaction pathway and product quality. Different solvent systems are employed depending on the specific synthetic route and desired product characteristics.
Aprotic Solvents : The direct reaction of epichlorohydrin with trimethylamine is often best performed in an aprotic solvent google.com. Suitable solvents include ethers, ketones, and esters, in which the this compound product is insoluble google.com. This insolubility facilitates product isolation. An excess of epichlorohydrin can also serve as the solvent for the reaction google.com. Anhydrous organic solvents such as 1,2-dichloroethane have also been utilized, allowing the product to be recovered via crystallization google.com.
Aqueous Phase Systems : Aqueous solutions are relevant, particularly in the context of the in situ formation from CHPTAC, which is often supplied as a 60 wt% aqueous solution nih.gov. The reaction of CHPTAC with an alkali metal hydroxide (B78521) in an aqueous medium is a common method for production google.com. However, the presence of water can lead to the formation of hydrolysis byproducts, such as diols researchgate.net. After the direct alkylation reaction, water is sometimes added to create a two-phase system, from which the aqueous product solution is recovered google.com.
Organic Phase Systems : Organic solvents are integral to several synthetic approaches. For instance, in processes involving the purification of the product from the direct alkylation of epichlorohydrin and trimethylamine, residual epichlorohydrin may be removed by solvent extraction google.com.
| Solvent System | Typical Use Case | Advantages | Disadvantages |
| Aprotic | Direct alkylation of trimethylamine and epichlorohydrin | Product is often insoluble, simplifying isolation. | Can be more expensive; requires anhydrous conditions. |
| Aqueous | In-situ generation from CHPTAC | CHPTAC is often supplied in an aqueous solution. | Risk of hydrolysis side reactions (diol formation). |
| Organic Phase | Direct alkylation and purification steps | Can provide good solubility for reactants; used in extraction. | May require longer reaction times; environmental considerations. |
This interactive table compares different solvent systems used in the synthesis of this compound.
Temperature Regulation and Exothermic Control
The quaternization reaction between epichlorohydrin and trimethylamine is exothermic, necessitating stringent temperature control to ensure both safety and product quality. Uncontrolled temperature increases can lead to the formation of undesirable byproducts and a stronger yellow coloration of the final product. google.com
Research indicates that maintaining a lower reaction temperature can mitigate the intensity of the yellow color. google.com However, this also slows the reaction rate, presenting an optimization challenge between product quality and process efficiency. google.com
Detailed studies have outlined specific temperature parameters for the synthesis. One method involves cooling the reactor to 13°C before the introduction of trimethylamine and ensuring the reaction temperature does not exceed 23°C. prepchem.com Another approach maintains the temperature within a range of 12°C to 20°C. google.com A study focused on optimizing the reaction crystallization process identified 20°C as the optimal reaction temperature. semanticscholar.org These temperature constraints are crucial for managing the exothermic nature of the reaction and minimizing the formation of impurities.
Table 1: Temperature Parameters in EPTAC Synthesis
| Parameter | Value | Source |
|---|---|---|
| Initial Reactor Temperature | 13°C | prepchem.com |
| Maximum Reaction Temperature | < 23°C | prepchem.com |
| Maintained Reaction Temperature Range | 12°C - 20°C | google.com |
Stoichiometric Ratios of Reactants
The molar ratio of epichlorohydrin to trimethylamine is a critical factor influencing the reaction's efficiency and the purity of the resulting EPTAC. An excess of epichlorohydrin is often employed to drive the reaction towards completion and can also serve as a solvent for the reaction. google.com
Increasing the ratio of epichlorohydrin to trimethylamine has been shown to reduce the yellow color of the product. google.com One documented synthesis uses a significant excess of epichlorohydrin, with a molar ratio of 3:1 (6.0 moles of epichlorohydrin to 2.0 moles of trimethylamine). prepchem.com This strategy helps to ensure that the trimethylamine is fully consumed, minimizing residual amine in the final product.
Table 2: Reactant Ratios in EPTAC Synthesis
| Reactant | Moles | Molar Ratio | Source |
|---|---|---|---|
| Epichlorohydrin | 6.0 | 3 | prepchem.com |
Purification and Isolation Techniques
Post-synthesis, the crude EPTAC solution contains unreacted starting materials, byproducts, and color impurities that must be removed to meet quality specifications for its various industrial applications.
Reduction of Impurities (e.g., Residual Epichlorohydrin, 1,3-dichloro-2-propanol)
Key impurities of concern in EPTAC synthesis are residual epichlorohydrin and the hydrolysis byproduct, 1,3-dichloro-2-propanol. nih.govnih.gov Effective purification methods are essential for their removal.
One common technique involves solvent extraction. After the initial reaction, water is added to the mixture, creating two liquid phases. The aqueous phase, containing the EPTAC, is then subjected to multiple extractions with a solvent like dichloromethane to effectively remove residual epichlorohydrin. google.com
To avoid the formation of 1,3-dichloro-2-propanol, some synthetic methods are designed to directly prepare the final product without the formation of the intermediate 3-chloro-2-hydroxypropyltrimethyl ammonium chloride, which can be a precursor to this impurity. google.com Analytical methods such as headspace gas chromatography are employed to determine the levels of residual epichlorohydrin and 1,3-dichloro-2-propanol during the synthesis process, ensuring the effectiveness of the purification steps. nih.gov
Color Reduction Methods (e.g., Sodium Hypochlorite Treatment)
The yellow discoloration of EPTAC is a significant quality issue, particularly for applications in industries like paper manufacturing where color-sensitive products are made. google.com Treatment with an alkali metal salt of hypochlorous acid, most commonly sodium hypochlorite, is an effective method for color reduction. google.comgoogle.com
The amount of sodium hypochlorite added has a direct impact on the final color of the EPTAC solution, which is often measured using the Platinum-Cobalt (Pt-Co) color scale. The addition of a specific quantity of sodium hypochlorite can drastically reduce the Pt-Co color value of the EPTAC solution. google.comgoogle.com
Table 3: Effect of Sodium Hypochlorite on Color Reduction of EPTAC Solution
| Initial Pt-Co Color | Active Chlorine (ppm) | Final Pt-Co Color | Source |
|---|---|---|---|
| 132 | 575 | 9 | google.com |
| 239 | 196 | 120 | google.com |
| 134 | 532 | 22 | google.com |
| 239 | 10422 | 65 | google.com |
| 239 | 11689 | 90 | google.com |
Reaction Crystallization Processes and Optimization
Reaction crystallization is a technique where the desired product is crystallized directly from the reaction mixture. This method is employed for EPTAC to produce a solid, high-purity product. The optimization of this process is crucial for controlling crystal form, size, and purity. semanticscholar.org
A study on the reaction crystallization of EPTAC from gaseous trimethylamine and liquid epichlorohydrin identified several key factors for process optimization. The use of seed crystals is a critical step, as it allows for controlled crystal growth rather than spontaneous nucleation, which can lead to uncontrollable crystallinity and particle size. semanticscholar.org
The optimization of parameters such as reaction temperature, stirring speed, gas flow rate, and the amount of seed added can lead to a product with a purity greater than 97%. semanticscholar.org The process involves distinct stages: the addition and dispersion of seed crystals, followed by the growth of crystals on the seed surfaces, and finally, agglomeration and further crystal growth. semanticscholar.org An excessive flow rate of trimethylamine was found to negatively impact purity by accelerating crystal growth and enhancing the encapsulation of solvents and impurities. semanticscholar.org
Table 4: Optimized Conditions for EPTAC Reaction Crystallization
| Parameter | Optimized Value | Source |
|---|---|---|
| Reaction Temperature | 20°C | semanticscholar.org |
| Stirring Speed | 100 r/min | semanticscholar.org |
| Gas Flow Rate (Trimethylamine) | 50 mL/min | semanticscholar.org |
| Seed Amount | 1 wt% | semanticscholar.org |
This optimized process has been successfully scaled up from a 1 L laboratory reactor to a 3000 L industrial scale, demonstrating its robustness and applicability for large-scale production. semanticscholar.org
Chemical Reactivity and Mechanistic Investigations of 2,3 Epoxypropyltrimethylammonium Chloride
Epoxy Group Reactivity
The three-membered epoxy ring, also known as an oxirane, is characterized by significant ring strain, which renders it susceptible to attack by nucleophiles. This reactivity is the basis for many of the applications of EPTMAC, particularly in the modification of polymers and other substrates.
Nucleophilic Ring-Opening Reactions (SN2 Mechanism)
The primary reaction of the epoxy group in EPTMAC is nucleophilic ring-opening. This process typically follows an SN2 (bimolecular nucleophilic substitution) mechanism. In this concerted reaction, a nucleophile attacks one of the carbon atoms of the epoxy ring, leading to the simultaneous breaking of a carbon-oxygen bond and the formation of a new carbon-nucleophile bond. askthenerd.com This "backside attack" occurs from the side opposite to the leaving group, which in this case is the oxygen atom of the epoxide. askthenerd.commasterorganicchemistry.com The result is an inversion of stereochemistry at the site of attack. masterorganicchemistry.com
The rate of this bimolecular reaction is dependent on the concentration of both the EPTMAC and the attacking nucleophile. youtube.com The transition state of the reaction involves a partially formed bond between the nucleophile and the carbon atom, and a partially broken carbon-oxygen bond. chemistrysteps.com The electrophilic nature of the carbon atoms in the epoxy ring makes them susceptible to nucleophilic attack. youtube.com The reaction is often catalyzed by acid, which protonates the epoxide oxygen, making the ring more susceptible to opening. libretexts.org However, the reaction can also proceed under neutral or alkaline conditions, especially with strong nucleophiles. unilongindustry.com
A variety of nucleophiles can participate in this ring-opening reaction. The effectiveness of the nucleophile often depends on factors such as its strength, concentration, and the reaction conditions. The general scheme for the SN2 ring-opening of EPTMAC can be represented as follows:
Table 1: General Scheme of SN2 Ring-Opening Reaction
| Reactant | Nucleophile (Nu-) | Product |
|---|---|---|
| 2,3-Epoxypropyltrimethylammonium chloride | Various | 2-Hydroxy-3-(nucleophile)propyltrimethylammonium chloride |
Reactions with Hydroxyl (-OH) and Amino (-NH2) Groups
The high reactivity of the epoxy group in EPTMAC allows it to readily react with molecules containing hydroxyl (-OH) and amino (-NH2) groups, which are common in many natural and synthetic polymers. unilongindustry.com These reactions are fundamental to the use of EPTMAC as a cationizing agent for materials like starch, cellulose (B213188), and chitosan (B1678972). chemicalbook.comchemicalbook.comgoogle.com
Reaction with Hydroxyl Groups: In the presence of an alkaline catalyst, the hydroxyl groups of polysaccharides like starch or cellulose become deprotonated, forming highly nucleophilic alkoxide ions. researchgate.net These alkoxides then attack the epoxy ring of EPTMAC in an SN2 fashion, resulting in the formation of a stable ether linkage and the introduction of a cationic quaternary ammonium (B1175870) group onto the polymer backbone. researchgate.netresearchgate.net This process is known as cationization. An undesirable side reaction that can occur under alkaline conditions is the hydrolysis of EPTMAC to form 2,3-dihydroxypropyltrimethylammonium chloride. researchgate.net
Reaction with Amino Groups: Primary and secondary amino groups are also potent nucleophiles that readily react with the epoxy group of EPTMAC. For instance, the amino groups of chitosan can attack the epoxide ring to form a stable carbon-nitrogen bond, resulting in a cationized chitosan derivative. chemicalbook.comchemicalbook.com This reaction typically proceeds under milder conditions compared to the reaction with hydroxyl groups.
Table 2: Examples of EPTMAC Reactions with Functional Groups
| Functional Group | Substrate Example | Resulting Linkage | Product Example |
|---|---|---|---|
| Hydroxyl (-OH) | Starch | Ether | Cationic Starch |
| Hydroxyl (-OH) | Cellulose | Ether | Cationic Cellulose |
| Amino (-NH2) | Chitosan | Amine | Cationic Chitosan |
Quaternary Ammonium Functionality
The quaternary ammonium group in EPTMAC consists of a central nitrogen atom bonded to three methyl groups and the epoxypropyl chain, carrying a permanent positive charge. smolecule.com This cationic nature is independent of the pH of the solution and is crucial for the compound's interactions with negatively charged species. smolecule.com
Interaction with Anions and Negatively Charged Substrates
The permanent positive charge of the quaternary ammonium group enables strong electrostatic interactions with anions and negatively charged surfaces or substrates. smolecule.comnih.gov This is a key principle behind the use of EPTMAC and its derivatives in various applications. For instance, in the paper industry, cationic starch, produced by reacting starch with EPTMAC, adheres strongly to the negatively charged cellulose fibers, improving paper strength and the retention of fillers and pigments. guidechem.com
Similarly, the cationic nature of modified polymers allows for interaction with negatively charged molecules and surfaces in personal care products and water treatment processes. unilongindustry.com The interaction can lead to the formation of complexes, as seen in the interaction between N-glycidyltrimethyl ammonium chloride modified chitosan and anionic surfactants. mdpi.com This electrostatic attraction is a driving force for the adsorption of these cationic compounds onto negatively charged surfaces. nih.gov
Polymerization Mechanisms
Under certain conditions, this compound can undergo polymerization, leading to the formation of polyether structures containing quaternary ammonium salts.
Ring-Opening Polymerization to Polyether Quaternary Ammonium Salts
The epoxy group of EPTMAC can be opened by a nucleophile, which can be another EPTMAC molecule or an initiator. This initiates a chain reaction where the newly formed hydroxyl group from the ring-opening of one monomer can then act as a nucleophile to attack the epoxy ring of another monomer. This process, known as ring-opening polymerization, leads to the formation of a polyether chain with pendant quaternary ammonium chloride groups.
The polymerization can be initiated by various species, including hydroxides, alkoxides, and amines. The mechanism can proceed via either an anionic or a cationic pathway, depending on the initiator and reaction conditions. The resulting polyether quaternary ammonium salts are water-soluble polyelectrolytes with a high charge density, making them useful as flocculants, antistatic agents, and components in various material formulations. In some cases, the interaction of EPTMAC with certain reactants can lead to dimerization, forming dioxane structures. researchgate.net
Chain Extension and Crosslinking Reactions
This compound (EPTAC), also known as glycidyltrimethylammonium chloride (GTMAC), is a highly reactive compound widely utilized for the chemical modification of natural and synthetic polymers. unilongindustry.com Its bifunctional nature, containing both a reactive epoxy group and a cationic quaternary ammonium group, allows it to act as an effective agent for chain extension and crosslinking, thereby imparting cationic properties to various substrates. unilongindustry.comcymitquimica.com This process, often termed "cationization," is of significant industrial importance, particularly in the paper, textile, and personal care sectors. unilongindustry.comguidechem.com
The primary mechanism involves the reaction of EPTAC with nucleophiles, such as the hydroxyl groups present in polysaccharides like starch, cellulose, and guar (B607891) gum. unilongindustry.comresearchgate.net The reaction is typically conducted in an alkaline aqueous medium. The base, such as sodium hydroxide (B78521), serves two main purposes: it can act as a catalyst to generate the reactive EPTAC in situ from its precursor, 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC), and it activates the hydroxyl groups on the polymer backbone, converting them into more potent nucleophilic alkoxide ions. researchgate.netresearchgate.net
These activated nucleophilic sites then attack one of the carbon atoms of the strained epoxy ring in EPTAC. This results in a nucleophilic substitution (ring-opening) reaction, forming a stable ether linkage between the polymer and the 2-hydroxypropyltrimethylammonium moiety. researchgate.net The outcome is a cationic polymer derivative with enhanced properties, such as improved affinity for anionic surfaces like cellulose fibers in papermaking. guidechem.com
The cationization of starch with EPTAC to produce cationic starch is a well-documented application. This modified starch is used extensively in the paper industry as a wet-end additive to improve drainage, retention of fillers and fines, and to increase the dry and wet strength of the paper. unilongindustry.comguidechem.com Similarly, the reaction of EPTAC with cellulose or guar gum yields cationic derivatives used as conditioning agents in cosmetics and as dye-fixing agents in the textile industry. unilongindustry.comguidechem.com
Table 1: Examples of Polymer Cationization using this compound
| Substrate Polymer | Reaction Product | Industrial Application | Reference |
|---|---|---|---|
| Starch | Cationic Starch | Paper manufacturing (retention aid, strength enhancer) | unilongindustry.comchemicalbook.comchemicalbook.com |
| Cellulose | Cationic Cellulose | Cosmetics (conditioning agent) | unilongindustry.com |
| Guar Gum | Cationic Guar Gum | Cosmetics, Personal Care Products | unilongindustry.com |
| Chitosan | N-(2-hydroxypropyl)-3-trimethylammonium chitosan chloride (HTCC) | Biomedical (antimicrobial films) | chemicalbook.comchemicalbook.com |
Hydrolysis and Undesirable Side Reactions
This hydrolysis reaction is particularly prevalent under the alkaline conditions used to promote cationization. researchgate.net In the presence of water and a base (e.g., NaOH), the hydroxide ion (OH⁻) can act as a nucleophile, attacking the epoxide ring. This ring-opening reaction leads to the formation of 2,3-dihydroxypropyltrimethylammonium chloride (DHPTAC), an inert diol that cannot participate in the desired polymer modification. researchgate.netresearchgate.net The competition between the polymer's alkoxide ions and the aqueous hydroxide ions for the EPTAC molecule is a critical factor determining the reaction's efficiency.
Research has shown that the rate of EPTAC hydrolysis is influenced by several factors, including temperature, pH (NaOH concentration), and the composition of the solvent system. researchgate.net Studies investigating the hydrolysis kinetics in a batch reactor have been performed to understand and model this undesirable pathway. researchgate.net
Table 2: Major Reactions in the Cationization Process with EPTAC
| Reaction Type | Reactants | Product | Significance | Reference |
|---|---|---|---|---|
| Desired Cationization | Polymer-OH + EPTAC | Cationic Polymer Ether | Imparts desired cationic properties to the substrate. | researchgate.net |
| Undesirable Hydrolysis | EPTAC + H₂O (in alkaline conditions) | 2,3-dihydroxypropyltrimethylammonium chloride (Diol) | Reduces reaction efficiency by consuming the reagent. | researchgate.netnih.gov |
Beyond simple hydrolysis of the reagent, other side reactions have been noted. Under certain conditions, such as elevated temperatures in an alkaline medium, the formation of 3-hydroxy-1-propen-1-trimethylammonium chloride has been reported. researchgate.net Furthermore, the grafted cationic polymer itself may undergo hydrolysis under alkaline conditions, potentially leading to a reversal of the modification or other structural changes. researchgate.net Minimizing these side reactions is crucial for optimizing the synthesis of cationic polymers and ensuring the desired degree of substitution and product performance.
Advanced Applications in Material Science and Polymer Chemistry
Cationization of Polysaccharides and Lignocellulosic Materials
EPTAC, also known as glycidyltrimethylammonium chloride (GTMAC), is a key agent for introducing quaternary ammonium (B1175870) groups onto the backbones of natural polymers. chemicalbook.com This process, known as cationization, significantly alters the physicochemical properties of these materials, expanding their utility in various fields.
Cationic starches are widely produced for industrial use, particularly in the paper industry, through the reaction of starch with EPTAC or 3-chloro-2-hydroxypropyl trimethyl ammonium chloride (CHPTAC). chemicalbook.comresearchgate.net This modification introduces positive charges to the starch molecule, which can lead to a variety of enhanced properties. researchgate.net
Thickening Properties in Food: While native starches are used as thickeners, their performance can be limited by factors like low thermal stability and a tendency to retrograde. researchgate.net Physical modifications, such as hydrothermal treatments, can improve these characteristics. researchgate.net Chemical modification with agents like EPTAC can further enhance properties, although the primary applications of such cationic starches are in non-food sectors. Starch-based emulsifiers can be prepared through physical interactions with fatty acids, offering an alternative to chemical modification for food applications. usda.gov
Paper Industry Applications: In the paper industry, cationic starch produced using EPTAC serves multiple functions. chemicalbook.comgoogle.com The positive charges on the starch molecules allow them to bind effectively with the negatively charged cellulose (B213188) fibers of the paper, improving strength, retention of fillers and fines, and drainage. The production of low-color 2,3-epoxypropyl trialkylammonium halide is particularly important for color-sensitive paper applications. google.com Research has focused on optimizing the cationization process, with studies showing that using additives like calcium oxide (CaO) can lead to cationic starches with a high degree of substitution (DS) and cold water solubility. researchgate.netbohrium.comnih.gov
Table 1: Effects of CaO Additive on Cationic Starch Synthesis
| Additive | Maximum Degree of Substitution (DS) | Key Finding | Reference |
|---|---|---|---|
| Without CaO | 0.28 | Standard semidry cationization result. | researchgate.netbohrium.comnih.gov |
| With CaO | 0.84 | Increased reaction efficiency and more even distribution of cationic groups. | researchgate.netbohrium.comnih.gov |
The modification of cellulose with EPTAC imparts a positive charge, leading to significant improvements in its properties for various applications.
Enhanced Water Solubility and Dye Adsorption: Cationization of cellulose can improve its dispersion and stability in water. nih.gov This modification also enhances the affinity of cellulose for anionic dyes, leading to improved dyeing performance. researchgate.net Pre-treating cotton fabric with EPTAC using a cold pad-batch method has been shown to improve direct dye printing. researchgate.net
Antimicrobial Properties: The introduction of quaternary ammonium groups onto the cellulose backbone can confer antimicrobial properties. Polyvinyl films modified with GTMAC have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov Cationized cellulose has also been shown to reduce the viability of Escherichia coli. nih.gov
Improved Reactive Dyeing Performance: Reactive dyeing of cellulose textiles typically requires large amounts of salt and alkali to promote dye fixation, leading to environmental concerns due to the high salt content in the effluent. researchgate.net Cationization of cellulose provides a permanent positive charge on the fiber surface, which attracts anionic reactive dyes. This can lead to a more efficient dyeing process with reduced salt and alkali consumption. researchgate.net
Chitosan (B1678972), a biocompatible and biodegradable polymer, can be chemically modified with EPTAC to enhance its properties, particularly its water solubility. nih.gov
Water-Soluble Derivatives: A key derivative is N-(2-hydroxypropyl)-3-trimethylammonium chitosan chloride (HTCC), synthesized by reacting chitosan with GTMAC. chemicalbook.com This modification significantly improves the water solubility of chitosan over a wide pH range. ncsu.edunih.gov The degree of substitution (DS) of HACC, a similar derivative, can be controlled by adjusting the reaction conditions, with a higher ratio of GTMAC to chitosan leading to a higher DS and improved water solubility. ncsu.edu
Nanocomposite Films with Antimicrobial Properties: HTCC can be used to form nanocomposite films with silver nanoparticles, resulting in materials with good antimicrobial properties and optical transparency. chemicalbook.com
Antimicrobial Hydrogels: Chitosan and its derivatives are used to create hydrogels with antimicrobial properties. nih.govnih.gov Quaternized chitosan can be mixed with other polymers to form self-healing and adaptive hydrogels that are promising for wound dressings to combat bacterial infections. ulb.ac.be Hydrogels made from 2-hydroxypropyltrimethylammonium chloride chitosan (HACC) and polyvinyl alcohol (PVA) have shown good mechanical strength, biocompatibility, and antibacterial properties. mdpi.com The addition of HACC can increase the cross-linking density within the hydrogel network. mdpi.com
Table 2: Antimicrobial Activity of Modified Chitosan Hydrogels
| Hydrogel Type | Key Finding | Reference |
|---|---|---|
| CS-3 and CS-3 NPs | Showed higher antimicrobial activities than virgin chitosan. | nih.gov |
| HACC/PVA | Possess good mechanical strength and antibacterial properties. | mdpi.com |
EPTAC and its related compound, CHPTAC, are also used to modify a variety of other polysaccharides to enhance their functional properties for industrial applications.
Dextran: While specific studies on EPTAC modification were not detailed, the general principles of polysaccharide cationization apply.
Guar (B607891) Gum: Cationic derivatives of guar gum are used in various industries.
Hemicellulose: Cationization of hemicellulose can be performed to create derivatives with specific properties. researchgate.net The modification of hemicellulose with grafted polymers can improve properties like flexibility and water repellency for applications such as paper-based packaging coatings. digitellinc.com Understanding the structure and modification patterns of hemicellulose is crucial for its efficient utilization. nih.gov
Pectin: Pectin can be modified to alter its functionality.
Seaweed Polysaccharides: Polysaccharides from seaweed, such as carrageenan, alginate, and fucoidan, can be chemically modified through methods like etherification to improve their functional properties for food and other applications. nih.govnih.gov
Galactomannan: Cationic derivatives of galactomannan, synthesized using CHPTAC, have shown promise as wet-strength additives in papermaking and as flocculants in wastewater treatment. acs.org A high degree of substitution can be achieved under optimized reaction conditions. acs.org
The surface modification of lignocellulosic fibers like bamboo, hemp, and wood pulp is crucial for improving their compatibility with polymer matrices in composite materials. researchgate.netresearchgate.net Chemical treatments can reduce the hydrophilic nature of these fibers and enhance their interfacial bonding. researchgate.net
Bamboo: Bamboo fibers can be chemically modified to improve properties like dimensional stability and water repellency. researchgate.netmdpi.com Coating bamboo fibers with nano-reinforced bio-epoxy has been shown to make them more hydrophobic and increase their stiffness and resistance. tue.nl
Hemp Fibers: Hemp fibers are used as reinforcement in polymer composites due to their good mechanical properties. mdpi.com Surface treatments are necessary to improve their adhesion with the polymer matrix. scifiniti.commdpi.com
Wood Pulp: Cationization of alkaline peroxide mechanical pulp (APMP) with CHPTAC has been shown to enhance its strength properties. researchgate.net
Ayous Wood: While specific data on Ayous wood modification with EPTAC was not available, the general principles of wood modification apply.
A key outcome of modifying lignocellulosic fibers with compounds like EPTAC is the enhancement of their water repellency. Stepwise modification of bamboo involving cationization with EPTAC followed by rosin (B192284) acid impregnation has been shown to significantly improve its water repellency. researchgate.net This is attributed to the chemical changes on the fiber surface, which reduce its affinity for water.
Lignocellulosic Fiber Modification (e.g., Bamboo, Hemp Fibers, Wood Pulp, Ayous Wood)
Improved Mold Resistance
The introduction of quaternary ammonium groups onto polymer backbones via GTMAC confers significant antimicrobial properties, including resistance to mold and fungi. researchgate.netnanotec.or.th Cationic polymers can adhere to the negatively charged surfaces of microbial cells, leading to the disruption of the cell membrane and subsequent inhibition of growth. mdpi.com
Research has demonstrated the effectiveness of GTMAC-modified materials in preventing fungal proliferation. For instance, chitosan, a naturally occurring polysaccharide, can be chemically modified with GTMAC to enhance its antifungal properties. researchgate.netnanotec.or.th Studies on GTMAC-modified glucan polymers have shown selective antimycotic activity against various filamentous fungi, including multidrug-resistant species like Scopulariopsis brevicaulis and Fusarium oxysporum. researchgate.net The antifungal effect is correlated with the structure and molecular mass of the resulting cationic polymer. researchgate.net
Similarly, the treatment of cellulose fibers with GTMAC not only improves other properties but also contributes to enhanced resistance against microbial degradation. mdpi.com The positively charged sites created on the cellulose surface can interact with and disrupt the growth of mold spores. mdpi.com
Table 1: Antifungal Activity of GTMAC-Modified Polymers
| Polymer Substrate | Modifying Agent | Target Fungi | Outcome |
| Beta-Glucan | GTMAC | Scopulariopsis brevicaulis, Fusarium oxysporum, Fusarium solani, Trichophyton species | Strong antifungal activity, particularly for polymers with a mass of approximately 0.5 mDa. researchgate.net |
| Chitosan | GTMAC | Various yeasts and microbes | Enhanced antimicrobial properties due to the polycationic nature of the derivative. nanotec.or.th |
| Cellulose Fibers | GTMAC (via GMA-modified PHGH) | General bacteria and fungi | Grafting of cationic polymers imparts antimicrobial characteristics to the fibers. mdpi.com |
This table is generated based on available research data and is for illustrative purposes.
Increased Mechanical Strength
For example, in the paper industry, GTMAC is used to cationize starch, which then acts as a wet-strength resin. guidechem.com This cationic starch forms cross-links with cellulose fibers, thereby improving the paper's resistance to tearing and degradation when wet. guidechem.com
Table 2: Effect of Material Modification on Mechanical Properties
| Material | Modification/Treatment | Observed Effect on Mechanical Strength |
| Paper (Cellulose Fibers) | Treatment with GTMAC-modified cationic starch | Increased wet-strength due to cross-linking. guidechem.com |
| Flexible PET Geogrids | Variation in tensile test extension rate | Higher ultimate tensile strength at faster extension rates. researchgate.net |
| Geocomposite | Repeated loading and abrasion | Reduction in tensile strength, with the extent depending on the nature of the damage. mdpi.com |
| Thermoplastic Starch (TPS) | Addition of glycerol-plasticized DDGS filler | Decrease in tensile strength but an increase in flexural stiffness at certain filler concentrations. researchgate.net |
This table provides examples of how modifications and testing conditions can influence the mechanical properties of various materials.
Improved Dyeing Affinity and Color Fastness
One of the most significant applications of GTMAC in the textile industry is the cationization of cellulosic fibers like cotton and linen to improve their dyeing properties. researchgate.netsapub.org Natural cellulosic fibers have a negative surface charge, which repels anionic dyes, necessitating the use of large quantities of salt in the dyeing process to promote dye uptake. mdpi.comniscpr.res.in
By treating cotton with GTMAC, positively charged quaternary ammonium groups are introduced onto the cellulose backbone. mdpi.com This modification creates a strong electrostatic attraction between the fiber and anionic dye molecules, leading to several advantages:
Salt-Free Dyeing: The enhanced affinity eliminates the need for salt, reducing the environmental impact of textile dyeing by lowering the total dissolved solids (TDS), biochemical oxygen demand (BOD), and chemical oxygen demand (COD) in the effluent. mdpi.comniscpr.res.in
Increased Dye Uptake and Color Yield: Cationized cotton exhibits significantly higher dye exhaustion and fixation, resulting in deeper shades and more vibrant colors for the same amount of dye. researchgate.netsapub.orgmdpi.com Studies have shown that dye utilization can be increased by as much as 30%. niscpr.res.in
Improved Color Fastness: The strong ionic bonds formed between the dye and the cationized fiber enhance the resistance of the color to washing, rubbing, and light. sapub.orgwikipedia.org Color fastness is a measure of a material's color's resistance to fading or running. wikipedia.orgadvancetextile.net Cationized fabrics generally demonstrate good to excellent wash fastness ratings. researchgate.netsapub.org
Table 3: Research Findings on Dyeing Performance of Cationized Cotton
| Study Focus | Cationizing Agent | Key Finding |
| Salt-Free Dyeing | (3-chloro-2-hydroxylpropyl) trimethyl-ammonium chloride (CHPTAC) | Cationization allows for dyeing without salt, achieving excellent dye exhaustion and fixation. researchgate.net |
| Efficiency of Cationization | CHPTAC | Dye utilization increased by 30% with no change in color fastness, reducing dyeing time and steam consumption. niscpr.res.in |
| Enhanced Reactivity | Glycidyltrimethylammonium chloride (GTA) | Pre-treatment to reduce fiber crystallinity can cut the required amount of GTA in half while achieving over 95% dye fixation. mdpi.com |
| Color Yield | Quat-188 (a commercial GTMAC product) | Cationized linen fabrics showed higher adsorption and deeper color yield with metal complex dyes. sapub.org |
This table summarizes key research findings on the benefits of cationization for textile dyeing.
Synthesis of Cationic Polymers for Diverse Applications
The ability of 2,3-Epoxypropyltrimethylammonium chloride to readily react with various polymers and introduce a positive charge makes it a valuable building block for synthesizing advanced cationic polymers with a wide range of applications. cymitquimica.comsigmaaldrich.com
Coatings and Adhesives
Cationic polymers synthesized using GTMAC are utilized in the formulation of specialized coatings and adhesives. The positive charges on the polymer chains can promote adhesion to negatively charged surfaces through electrostatic interactions. nih.gov This is particularly useful for creating coatings on materials like glass, metals, and other polymers.
The synthesis of these polymers, such as poly(β-amino alcohols), is often straightforward and can be done without the need for solvents or catalysts. nih.gov The resulting cationic polymers are generally water-soluble, making them suitable for creating aqueous-based coating formulations. nih.gov These coatings can be designed to have various functionalities, including antimicrobial properties, which can be beneficial for applications in medical devices and other surfaces where microbial growth is a concern. mdpi.comnih.gov
Drug Delivery Systems
In the field of pharmaceuticals, GTMAC is used to modify natural polymers like chitosan and synthetic polymers to create novel drug delivery systems. rsc.orgscirp.orgnih.gov Cationic polymers can form hydrogels, which are crosslinked polymer networks capable of absorbing large amounts of water and serving as carriers for therapeutic agents. nih.govmdpi.com
The introduction of the cationic charge via GTMAC can influence the drug loading capacity and release kinetics. For instance, in a study involving GTMAC-modified chitosan hydrogels, the encapsulation efficiency and drug loading capacity for bovine serum albumin (BSA) were found to increase with the degree of substitution. rsc.org The cationic nature of the hydrogel can also make the drug release sensitive to pH, allowing for controlled release in specific physiological environments. rsc.org The development of such "smart" hydrogels that respond to stimuli like pH or temperature is a key area of research in advanced drug delivery. mdpi.com
Gene Therapy Vehicles
Cationic polymers are at the forefront of research into non-viral vectors for gene therapy. nih.govnih.govresearchgate.net Gene therapy requires a vehicle to deliver genetic material like plasmid DNA into target cells. mdpi.com While viral vectors are efficient, they have potential safety concerns. nih.gov Cationic polymers offer a safer alternative, with high gene loading capacity and versatility. mdpi.com
Polymers synthesized with GTMAC can form complexes with negatively charged DNA, called polyplexes. nih.govnih.gov These nanoscale complexes protect the DNA from degradation and facilitate its entry into cells. nih.gov For example, α,β-poly(asparthylhydrazide) functionalized with GTMAC has been shown to form stable complexes with DNA, protecting it from enzymatic degradation and mediating the transfection of cells. nih.gov Researchers are actively designing and synthesizing novel cationic polymers, including those derived from GTMAC, to create non-viral gene delivery systems with high transfection efficiency and low toxicity. nih.govuw.edu
Functional Textiles (e.g., Antimicrobial Properties, Finishing Agents)
The application of EPTMAC in the textile industry is primarily focused on imparting functional properties to fabrics, such as antimicrobial characteristics and improved dye affinity. The cationic nature of EPTMAC allows it to electrostatically interact with and bind to the typically anionic surfaces of natural fibers like cotton and wool. This process, known as "cationization," enhances the fabric's affinity for anionic dyes, leading to more efficient and vibrant dyeing processes. researchgate.net
Furthermore, the quaternary ammonium group in EPTMAC is known for its inherent antimicrobial properties. By grafting EPTMAC onto textile surfaces, fabrics can be rendered resistant to the growth of bacteria and fungi. This is particularly relevant for applications in medical textiles, hygiene products, and performance apparel. Research has shown that treating fabrics with EPTMAC can lead to durable antimicrobial finishes that withstand washing. google.com
Another key role of EPTMAC in textile finishing is to act as a crosslinking agent. guidechem.com Its epoxy group can react with the hydroxyl groups present in cellulosic fibers under alkaline conditions, forming a stable covalent bond. researchgate.net This crosslinking can improve the wrinkle resistance and dimensional stability of the fabric. Additionally, EPTMAC can be used to synthesize water-soluble chitosan derivatives, which can then be applied to textiles to create nanocomposite films with good antimicrobial properties and optical transparency. chemicalbook.com
Reactive Diluents in Epoxy Resins
In the formulation of epoxy resins, viscosity control is a critical factor. High viscosity can make processing and application difficult. Reactive diluents are incorporated into epoxy formulations to reduce viscosity and improve handling characteristics. Unlike non-reactive diluents, which can compromise the final properties of the cured resin, reactive diluents have functional groups that allow them to participate in the curing reaction. specialchem.com
EPTMAC, with its epoxy group, can act as a reactive diluent in epoxy resin systems. specialchem.com The epoxy ring of EPTMAC can co-react with the curing agent, becoming an integral part of the crosslinked polymer network. This incorporation minimizes the negative effects on mechanical properties that are often associated with the use of non-reactive diluents.
The use of monofunctional epoxy diluents like EPTMAC can, however, act as "chain stoppers," which may slightly reduce the crosslink density of the final cured product. specialchem.com Therefore, the concentration of EPTMAC must be carefully controlled to achieve the desired balance between viscosity reduction and the final performance properties of the epoxy resin, such as its thermal and chemical resistance.
Biomaterial Modification and Functionalization
The ability of EPTMAC to impart a positive charge and its reactive nature make it a valuable tool for the modification and functionalization of biomaterials, enhancing their performance in biological environments.
Surface Cationization of Implants and Nanoparticles (e.g., Enhanced Biocompatibility and Cellular Adhesion)
The surfaces of many biomaterials, including medical implants and nanoparticles, are often negatively charged. By treating these surfaces with EPTMAC, a process known as surface cationization, a permanent positive charge can be introduced. researchgate.netsmolecule.com This alteration of the surface charge can have significant benefits for biocompatibility and cellular interactions.
A positive surface charge can enhance the adhesion of cells, which generally have a negatively charged cell membrane. mdpi.com This improved cellular adhesion is crucial for the success of medical implants, as it promotes tissue integration and reduces the risk of implant rejection. For example, the cationization of implant surfaces with EPTMAC can lead to improved biocompatibility. smolecule.com
In the realm of nanotechnology, cationization of nanoparticles with EPTMAC is a common strategy to improve their interaction with biological systems. smolecule.com For instance, chitosan nanoparticles, which are being explored as drug delivery vehicles, can be modified with EPTMAC to enhance their stability and cellular uptake. mdpi.comresearchgate.net The positive charge imparted by EPTMAC allows for better interaction with negatively charged cell membranes, potentially leading to more efficient drug delivery to target cells. mdpi.com
Modification of Biomolecules
EPTMAC's reactivity allows for the chemical modification of various biomolecules, particularly polysaccharides like chitosan and starch. chemicalbook.com Chitosan, a biocompatible and biodegradable polymer derived from chitin, has limited solubility in water, which restricts its applications. By reacting chitosan with EPTMAC, a water-soluble derivative known as N-(2-hydroxypropyl)-3-trimethylammonium chitosan chloride (HTCC) can be synthesized. chemicalbook.comresearchgate.net
This modification not only improves the solubility of chitosan but also enhances its biological properties. HTCC has been shown to possess good antimicrobial properties and can be used to form nanocomposite films with silver nanoparticles. chemicalbook.com These modified chitosan derivatives have potential applications in drug delivery, tissue engineering, and as antimicrobial agents. For example, HTCC nanoparticles have been investigated as carriers for protein drugs, demonstrating a burst release followed by a sustained release profile. researchgate.net
Emerging Material Applications in Research
Researchers are continuously exploring new applications for EPTMAC, leveraging its unique chemical properties to develop novel materials with advanced functionalities.
Development of Flame Retardants
An emerging area of research is the use of EPTMAC in the development of flame retardants. While not a traditional flame retardant on its own, its ability to modify and functionalize other materials can contribute to improved fire resistance. For instance, EPTMAC can be used to cationize materials, which can then be layered with anionic flame-retardant compounds through a layer-by-layer assembly technique. This approach can create a synergistic effect, where the combination of materials provides enhanced flame retardancy. The cationization of materials like bamboo with EPTMAC has been explored to improve its properties, and similar principles could be applied to incorporate flame-retardant functionalities. researchgate.net
Synthesis of Ionic Liquids
This compound serves as a key building block for the creation of functionalized ionic liquids (ILs) and poly(ionic liquids) (PILs). These materials are sought after for applications such as polymer electrolytes in electrochemical devices. rsc.org The synthesis strategy typically involves leveraging the high reactivity of the epoxide ring for polymerization or modification, while the quaternary ammonium group provides the ionic character. chemicalbook.com
One prominent method involves the synthesis of ion-conductive networked polymers. chemicalbook.com In this approach, an EPTAC derivative, where the chloride anion is exchanged for a bis(trifluoromethanesulfonyl)imide (TFSI) anion to form glycidyl (B131873) trimethylammonium bis(trifluoromethanesulfonyl)imide (GTMATFSI), is used as an ionic liquid epoxide monomer. chemicalbook.com This monomer is then co-polymerized with various diepoxides and diamine curing agents. The reaction proceeds by heating the mixture, which initiates the ring-opening of the epoxy groups by the amine curing agents, forming a cross-linked polymer network. chemicalbook.com The resulting networked polymers incorporate the quaternary ammonium structure and exhibit properties like high thermal stability, low crystallinity, and good ionic conductivity. chemicalbook.com
The choice of co-reactants, such as diepoxides and diamines based on poly(ethylene glycol) (PEG) or poly(propylene glycol) (PPG), allows for the fine-tuning of the final polymer's properties. chemicalbook.com For instance, networked polymers incorporating flexible poly(ethylene glycol) segments have demonstrated high ionic conductivity, exceeding 1.0 × 10⁻³ S/m at room temperature. chemicalbook.com
Table 1: Components and Properties of Ion-Conductive Networked Polymers Synthesized from an EPTAC-Derived Ionic Liquid Epoxide chemicalbook.com
| Diepoxide Component | Diamine Curing Reagent | Resulting Polymer Characteristics | Ionic Conductivity at Room Temp. |
|---|---|---|---|
| Ethylene glycol diglycidyl ether (EGGE) | Ethylene glycol bis(3-aminopropy) ether (EGBA) | High thermal stability, low crystallinity, low glass transition temperature | Data not specified |
| Poly(ethylene glycol) diglycidyl ether (PEGGE) | Poly(ethylene glycol) bis(3-aminopropyl ether) (PEGBA) | High thermal stability, low crystallinity, good ionic conductivity | >1.0 × 10⁻³ S/m |
| Poly(propylene glycol) diglycidyl ether (PPOGE) | Poly(propylene glycol) bis(2-aminopropyl ether) (PPOBA) | High thermal stability, low crystallinity, good ionic conductivity | Data not specified |
Preparation of Self-Healing Materials
The development of self-healing polymers, which can autonomously repair damage, is a significant area of materials research aimed at extending the service life and reliability of products. illinois.edu One of the most successful strategies for thermoset polymers like epoxies is an extrinsic, capsule-based approach that mimics biological healing processes. illinois.edu This method is particularly compatible with the chemistry of EPTAC.
The fundamental mechanism involves embedding microcapsules containing a healing agent into the polymer matrix. When a crack forms and propagates through the material, it ruptures the microcapsules, releasing their contents into the crack plane. researchgate.net A chemical reaction then occurs, bonding the crack faces and restoring the material's integrity. researchgate.net A common and effective system for epoxy matrices utilizes a dual-capsule approach. illinois.eduatlantis-press.com
Epoxy-containing microcapsules : One set of microcapsules contains a low-viscosity epoxy prepolymer. EPTAC is a suitable candidate for this role due to its reactive glycidyl group. chemimpex.com
Curing agent-containing microcapsules : A second set of microcapsules contains a curing agent, typically a polyamine hardener. atlantis-press.comatlantis-press.com
When a crack ruptures both types of capsules, the epoxy and amine mix, initiating a polymerization reaction that cures the resin at ambient temperature and heals the damage. illinois.edu The efficiency of this healing process is dependent on several factors, including the concentration of the microcapsules and the mix ratio of the epoxy to the hardener. illinois.eduatlantis-press.com Research on various epoxy-amine systems has demonstrated significant recovery of mechanical properties. For example, systems with an optimal ratio of amine to epoxy capsules have achieved healing efficiencies as high as 91%. illinois.edu
An alternative mechanism involves cationic chain polymerization, where the microencapsulated epoxy is cured by a catalyst, such as a Lewis acid like Boron trifluoride etherate ((C₂H₅)₂O·BF₃), released from a separate set of capsules. researchgate.net This method is characterized by a fast reaction at room temperature with low catalyst concentrations. researchgate.net
Table 2: Research Findings on Dual-Capsule Epoxy-Amine Self-Healing Systems
| Epoxy Component | Amine/Hardener Component | Capsule Concentration (by wt.) | Healing Efficiency (%) | Reference |
|---|---|---|---|---|
| Diglycidyl 1,2-cyclohexanedicarboxylate (DGCHD) | Modified aliphatic amine (HB-1618) | 6% Epoxy, 9% Hardener | ~65.6 | atlantis-press.comatlantis-press.com |
| Diluted epoxy monomer (EPON 815C) | Modified aliphatic polyamine (EPIKURE 3274) | 10.5% Epoxy, 7% Amine | 91 | illinois.edu |
| Bisphenol-F diglycidyl ether (BFDGE) | Polyetheramine (JEFFAMINE T403) | Not specified in capsule format | Up to 170 (benchmark via manual injection) | zjxu.edu.cn |
Biological and Biomedical Research Investigations
Antimicrobial Activity Studies
The antimicrobial potential of 2,3-Epoxypropyltrimethylammonium chloride and its derivatives has been a key area of research. As a quaternary ammonium (B1175870) compound, it exhibits broad-spectrum activity against various microorganisms.
Mechanism of Microbial Inactivation
The antimicrobial efficacy of this compound stems from a multi-faceted attack on microbial cells, primarily involving disruption of the cell membrane, inhibition of essential biosynthetic pathways, and prevention of biofilm formation.
Cell Membrane Disruption: A primary mechanism of microbial inactivation by this compound is the disruption of the cell membrane. biosynth.comwisdomlib.org The cationic nature of the molecule facilitates its interaction with the negatively charged components of microbial cell walls and membranes. nih.gov This interaction disrupts the membrane's structural integrity, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death. wisdomlib.org This process of membrane perturbation is a hallmark of many antimicrobial peptides and synthetic cationic compounds. frontiersin.orgfrontiersin.org
Inhibition of Protein Synthesis: Beyond membrane damage, this compound has been shown to inhibit the synthesis of crucial macromolecules within the microbial cell. biosynth.com It can interfere with the processes of DNA, RNA, and protein synthesis by binding to their respective building blocks. biosynth.com The inhibition of protein synthesis, a vital process for all living cells, is a common strategy employed by many antibiotics that target bacterial ribosomes. sigmaaldrich.comnih.gov
Biofilm Formation Inhibition: Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to antimicrobial agents. nih.gov Research has indicated that modifications of materials with GTMAC can inhibit the formation of biofilms. For instance, derivatives of chitosan (B1678972) synthesized with GTMAC have demonstrated the ability to prevent biofilm formation. chemicalbook.comguidechem.com The strategy of inhibiting EPS synthesis or the enzymes involved in its modification is a viable approach to prevent biofilm formation and render bacteria more susceptible to antimicrobial treatments. nih.gov
Efficacy against Specific Microorganisms
The antimicrobial activity of this compound has been evaluated against a range of both Gram-positive and Gram-negative bacteria.
Staphylococcus aureus : Studies have demonstrated the efficacy of GTMAC and its derivatives against Staphylococcus aureus, a common Gram-positive bacterium. In some applications, GTMAC, when used in conjunction with other antimicrobial agents like silver nanoparticles, has shown a synergistic effect, leading to significant inhibition of S. aureus growth. mdpi.com Quaternary ammonium compounds, in general, have been tested for their bactericidal effects against S. aureus isolated from hospital environments. nih.gov
Escherichia coli : The bactericidal effects of this compound have also been observed against Escherichia coli, a representative Gram-negative bacterium. mdpi.com The susceptibility of E. coli to quaternary ammonium compounds can be influenced by the specific strain and environmental conditions. ethz.chnih.gov
Below is a table summarizing the antimicrobial efficacy of GTMAC-related compounds against these specific microorganisms from various studies.
| Compound/Material | Microorganism | Observed Effect | Reference |
| GTMAC/AgNPs treated p-aramid fibers | Staphylococcus aureus MRSA | Inhibition of bacterial growth | mdpi.com |
| GTMAC/AgNPs treated p-aramid fibers | Escherichia coli O157:H7 | Inhibition of bacterial growth | mdpi.com |
| Quaternary ammonium disinfectants | Staphylococcus aureus | Growth inhibition | nih.gov |
| Quaternary ammonium disinfectants | Escherichia coli | Growth inhibition | nih.gov |
Interaction with Biological Systems
The interaction of this compound with biological systems extends beyond microbial cells to include its effects on human cells and its potential applications in specific biomedical contexts.
Interaction with Cell Membranes and Effects on Cellular Uptake and Activity
The cationic nature of this compound governs its interaction with the predominantly negatively charged surfaces of cell membranes. nih.gov This electrostatic interaction is a critical first step in its biological activity. The structure of the cationic group can modulate the strength and nature of this interaction with lipid bilayers. nih.gov
The ability of a compound to be taken up by cells is crucial for its biological activity. The modification of nanoparticles and other entities with cationic molecules can enhance their cellular uptake. nih.govnih.gov This is often due to the favorable electrostatic interactions with the cell membrane, which can facilitate internalization through various mechanisms.
Cytotoxic Effects on Human Cells
While beneficial for its antimicrobial properties, the interaction of this compound with cell membranes can also lead to cytotoxic effects in human cells. biosynth.com Studies have indicated that GTMAC can have cytotoxic effects on human cells. biosynth.com The evaluation of cytotoxicity is a critical aspect of assessing the biocompatibility of any compound intended for biomedical applications. nih.gov Cytotoxicity can be assessed through various assays that measure parameters like cell viability, membrane integrity, and mitochondrial function. evotec.com For instance, derivatives of chitosan modified with GTMAC have been evaluated for their cytotoxic effects on different cell lines, with some studies showing low cytotoxicity at certain concentrations. mdpi.com
The following table presents data on the cytotoxic effects of GTMAC and its derivatives on human cell lines from a representative study.
| Compound | Cell Line | Concentration | Cytotoxicity Finding | Reference |
| Ammonium myristoyl chitosan (synthesized using GTMAC) | HT29-MTX | 50 µg/mL | Slight decrease in cell viability, close to the 70% threshold | mdpi.com |
Inhibition of Oral Pathogen Replication
The antimicrobial properties of this compound have also been explored for their potential to inhibit the replication of oral pathogens. biosynth.com It has been reported to significantly inhibit the replication of these pathogens. biosynth.com The ability to combat oral pathogens is of great interest for dental applications and oral hygiene products. Research into other antimicrobial agents has shown that they can effectively inhibit the growth of oral streptococci, which are key players in the development of dental caries. nih.govnih.gov
Environmental Engineering and Water Treatment Applications
Flocculating Agent in Wastewater Treatment
The most significant use of EPTAC-modified polymers is as flocculating agents in wastewater treatment. nih.gov By reacting EPTAC with natural polymers such as starch or cellulose (B213188), cationic flocculants are produced. researchgate.net These bio-based flocculants are increasingly favored due to their biodegradability and lower environmental impact compared to synthetic alternatives. nih.govresearchgate.net
The flocculation process initiated by EPTAC-modified polymers involves two primary mechanisms: charge neutralization and polymer bridging. google.com
Charge Neutralization: Most suspended particles, such as clays, bacteria, and organic matter, carry a negative surface charge in water. nih.govgoogle.com This charge creates repulsive forces that keep the particles suspended and stable. The permanent positive charge of the quaternary ammonium (B1175870) group, introduced by EPTAC, neutralizes the negative charges on these particles upon adsorption. nih.gov This reduction in electrostatic repulsion allows the particles to come closer together. google.com
Polymer Bridging: EPTAC-modified polymers are long-chain molecules. google.com Once the initial charge neutralization has occurred, these long polymer chains can adsorb onto multiple destabilized particles simultaneously, forming physical bridges between them. google.com This bridging action effectively pulls the smaller particles together, leading to the formation of larger, heavier aggregates known as flocs. These flocs are then more easily removed from the water through sedimentation or filtration. tanaflocaustralia.com
The flocculating action of EPTAC-modified polymers makes them effective in removing a variety of pollutants from wastewater.
Anionic Dyes: Many industrial dyes are anionic in nature. The strong positive charge of EPTAC-derived flocculants facilitates the removal of these dyes through electrostatic attraction and subsequent flocculation. nih.gov Research has shown that cationic polymers can effectively remove anionic dyes like Acid Orange II, Acid Fuchsin, and Direct Sky Blue 5B. nih.gov
Turbidity: Turbidity in water is caused by suspended particulate matter. By destabilizing and aggregating these particles, EPTAC-modified flocculants significantly reduce turbidity, leading to clearer water. mdpi.com
Suspended Solids (SS): Similar to turbidity removal, the primary function of these flocculants is to aggregate and settle suspended solids, leading to a high degree of their removal from the water column. researchgate.net
Table 1: Research Findings on Pollutant Removal using Cationic Flocculants
| Pollutant | Removal Mechanism | General Reported Efficiency |
| Anionic Dyes | Electrostatic attraction, Flocculation | High removal rates for various anionic dyes have been reported. nih.gov |
| Turbidity | Particle destabilization, Aggregation | Significant reduction, often exceeding 90%. mdpi.com |
| Chemical Oxygen Demand (COD) | Flocculation of organic particulates | Moderate to high, depending on the nature of the organic matter. nih.govmdpi.com |
| Suspended Solids (SS) | Flocculation and sedimentation | High removal efficiency is a primary outcome of the flocculation process. researchgate.net |
Multi-Functional Wastewater Treatment Agent
Beyond flocculation, the chemical properties of EPTAC and its derivatives suggest potential for other important functions in wastewater treatment, although specific research in these areas is less extensive.
Quaternary ammonium compounds, the functional group in EPTAC, are known to act as surfactants. mdpi.com While some surfactants can cause foaming, specific formulations of quaternary ammonium compounds can also act as defoamers or anti-foaming agents by altering the surface tension of the liquid. oil.gov.iqCurrent time information in Boston, MA, US. They can disrupt the stability of foam bubbles that have already formed. oil.gov.iq The application of EPTAC-derivatives specifically as defoamers in wastewater treatment is an area that warrants further investigation.
Sludge dewatering is a critical step in wastewater treatment to reduce the final volume of sludge for disposal. nih.gov Chemical conditioning with cationic polymers is a common practice to improve dewatering efficiency. mdpi.com The positively charged polymers interact with the negatively charged sludge particles, leading to flocculation and the release of trapped water. nih.gov This process, sometimes referred to as sludge debonding, breaks down the stable sludge structure, allowing for more effective water removal during mechanical dewatering processes like belt filtration or centrifugation. mdpi.comgoogle.com Cationic polymers derived from the modification of natural polymers with EPTAC can be used for this purpose. chemmethod.com
Table 2: Effects of Cationic Polymer Conditioning on Sludge
| Parameter | Effect |
| Sludge Structure | Destabilization of colloidal structure and release of bound water. nih.gov |
| Floc Formation | Aggregation of small sludge particles into larger, more robust flocs. mdpi.com |
| Dewaterability | Improved water removal, leading to higher cake solids content. google.com |
Oil-in-water emulsions are common in industrial wastewater and can be challenging to treat. These emulsions are often stabilized by negatively charged droplets. Cationic polymers and surfactants can act as emulsion breakers by neutralizing the surface charge of the oil droplets, which destabilizes the emulsion and allows the oil droplets to coalesce and separate from the water phase. google.com While the principle is well-established for cationic polymers in general, specific research and performance data for EPTAC-modified polymers in emulsion breaking applications are still emerging. chemmethod.com
Corrosion Inhibition
The compound 2,3-Epoxypropyltrimethylammonium chloride (EPTMAC), also known as glycidyl (B131873) trimethylammonium chloride (GTAC), possesses structural features that suggest its potential as a corrosion inhibitor in environmental engineering and water treatment applications. While direct and extensive research focusing solely on EPTMAC for corrosion inhibition is limited, the performance of structurally similar compounds, namely quaternary ammonium salts and epoxy-based molecules, provides significant insights into its probable mechanism and effectiveness. These related compounds have been widely studied and have demonstrated considerable success in protecting various metals from corrosion in aqueous and acidic environments.
The primary mechanism by which EPTMAC is expected to inhibit corrosion is through the adsorption of its molecules onto the metal surface, forming a protective barrier. This barrier isolates the metal from the corrosive environment, thereby hindering the electrochemical processes of corrosion. The adsorption can occur through two main processes: physisorption and chemisorption.
Physisorption involves the electrostatic attraction between the positively charged quaternary ammonium group of the EPTMAC molecule and a negatively charged metal surface (in the presence of anions like chloride). Chemisorption, a stronger form of adsorption, involves the sharing of electrons between the inhibitor molecule and the metal, forming a coordinate-type bond. The lone pair of electrons on the oxygen atom of the epoxy ring in EPTMAC can facilitate this type of bonding with the vacant d-orbitals of metals like iron.
The effectiveness of a corrosion inhibitor is often evaluated by its inhibition efficiency (IE), which can be determined through various electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). Research on analogous compounds provides valuable data on expected performance.
Detailed Research Findings on Analogous Compounds:
Studies on various quaternary ammonium salts have consistently shown high inhibition efficiencies for steel in corrosive environments. For instance, a study on a quaternary phosphonium-based ionic liquid demonstrated a corrosion inhibition efficiency of up to 99.1% for mild steel in a 1 M HCl solution. mdpi.com Another investigation into poly-2-(methacryloyloxy)ethyltrimethyl ammonium chloride (PDMC), a polymer featuring a quaternary ammonium structure similar to EPTMAC, reported a corrosion inhibition efficiency of 93% for N80 steel in a CO2-saturated sodium chloride solution. researchgate.net
The presence of the epoxy ring in EPTMAC is also a significant feature. Epoxy compounds are known for their strong adhesive properties and their ability to form robust protective films. Epoxy-based inhibitors can undergo ring-opening reactions in acidic or aqueous environments, which can lead to the formation of a polymeric film on the metal surface, further enhancing the protective barrier.
The following data tables, derived from research on structurally similar compounds, illustrate the potential performance of EPTMAC as a corrosion inhibitor.
Table 1: Corrosion Inhibition Efficiency of a Quaternary Phosphonium-Based Ionic Liquid on Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |
| 0.00 | 657.3 | - |
| 0.01 | 78.5 | 88.1 |
| 0.03 | 42.1 | 93.6 |
| 0.05 | 25.6 | 96.1 |
| 0.07 | 15.8 | 97.6 |
| 0.09 | 5.9 | 99.1 |
Data sourced from a study on a quaternary phosphonium-based ionic liquid, a compound structurally related to EPTMAC. mdpi.com
Table 2: Performance of Poly-2-(methacryloyloxy)ethyltrimethyl ammonium chloride (PDMC) as a Corrosion Inhibitor for N80 Steel
| Inhibitor | Concentration (ppm) | Corrosion Potential (V vs. SCE) | Corrosion Current Density (A/cm²) | Inhibition Efficiency (%) |
| Blank | 0 | -0.68 | 1.07E-04 | - |
| PDMC | 50 | -0.67 | 2.90E-05 | 73 |
| PDMC | 100 | -0.66 | 1.36E-05 | 87 |
| PDMC | 150 | -0.65 | 7.50E-06 | 93 |
Data sourced from a study on PDMC, a polymer with a quaternary ammonium structure analogous to EPTMAC. researchgate.net
These findings from related compounds strongly suggest that this compound would likely act as a mixed-type inhibitor, suppressing both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. The positively charged nitrogen center would be drawn to cathodic sites on the metal surface, while the epoxy and hydroxyl groups could adsorb on anodic sites. This dual-action mechanism typically results in high inhibition efficiency.
Advanced Analytical Methodologies for 2,3 Epoxypropyltrimethylammonium Chloride and Its Derivatives
Microscopic and Morphological Characterization (e.g., Field Emission Scanning Electron Microscopy (FESEM))
Field Emission Scanning Electron Microscopy (FESEM) is a powerful tool for investigating the surface topography of materials at ultra-high resolution. ijpbs.com It is particularly well-suited for examining the morphological changes in substrates following modification with 2,3-Epoxypropyltrimethylammonium chloride. FESEM provides clearer, less electrostatically distorted images with spatial resolution down to the nanometer scale, which is essential for visualizing the effects of surface grafting. ijpbs.com
When polymers or other substrates are functionalized with EPTMAC or its derivatives, FESEM analysis can reveal significant changes in surface texture. For instance, the modification of natural fibers or biopolymers may result in a rougher, more coated surface appearance compared to the smoother, more defined structure of the original material. This is indicative of the successful grafting of the cationic reagent onto the substrate. In the study of nanocomposites, FESEM is used to investigate the structure, surface morphology, particle size, and shape of the nanoparticles. researchgate.net For example, analysis of catalyst nanoparticles has shown them to possess a spherical morphology. researchgate.net
In the context of creating composite materials, such as a composite of chitosan (B1678972) and nano-activated carbon (CS-NAC) aminated with reagents like (3-aminopropyl)triethoxysilane, FESEM is employed to observe the bead-like structure and surface characteristics before and after modification. researchgate.net The technique allows researchers to confirm that the modification process has altered the surface morphology as intended, which is critical for applications like adsorption.
Table 1: Illustrative FESEM Morphological Observations
| Material | Before Modification (Morphology) | After Modification with Cationic Reagent (Morphology) |
| Cellulose (B213188) Fibers | Smooth, well-defined fibrillar structure | Roughened surface with visible coating, loss of sharp fibrillar definition |
| Chitosan Beads | Smooth, spherical surface with some porosity | Increased surface roughness and irregularity, indicating surface functionalization researchgate.net |
| Starch Granules | Regular, ovoid or spherical shape with a smooth surface | Disrupted surface, appearance of pitting and/or coating |
X-ray Diffraction (XRD) for Crystallinity Assessment
X-ray diffraction (XRD) is an indispensable technique for assessing the crystalline structure of polymeric materials. niscpr.res.in It distinguishes between ordered crystalline regions and disordered amorphous regions within a polymer. niscpr.res.inintertek.com The modification of natural polymers like cellulose, starch, or chitosan with this compound often leads to changes in their native crystallinity, which can be precisely quantified using XRD. researchgate.net
The crystallinity index (CI) is a key parameter derived from XRD data. For instance, in the analysis of areca sheath fibers, chemical treatments were shown to alter the CI. bibliotekanauki.pl The CI for untreated fiber was 0.74, which increased to 0.81 after alkali treatment and 0.84 after benzoyl peroxide treatment, indicating a reduction in amorphous material. bibliotekanauki.pl Similarly, when modifying polymers with EPTMAC, the CI is calculated to determine the extent of structural change. A decrease in the intensity and a broadening of the characteristic diffraction peaks of the polymer (e.g., for cellulose at 2θ ≈ 22°) would signify a reduction in crystallinity. bibliotekanauki.pl
Table 2: Example of Crystallinity Index Changes in Modified Fibers
| Sample | Peak Intensity (Amorphous) at 2θ ≈ 18° (counts) | Peak Intensity (Crystalline) at 2θ ≈ 22° (counts) | Crystallinity Index (CI) | Crystallinity Percentage (%) |
| Untreated Areca Fiber | 1200 | 4700 | 0.74 | 69.13 |
| Alkali-Treated Fiber | 850 | 4500 | 0.81 | 75.00 bibliotekanauki.pl |
| Benzoyl Peroxide-Treated Fiber | 700 | 4400 | 0.84 | 77.57 bibliotekanauki.pl |
Note: Data is illustrative based on findings for treated natural fibers. bibliotekanauki.pl
Thermal Analysis (e.g., Thermogravimetric Analysis (TGA))
A typical TGA curve plots the percentage of weight loss against increasing temperature. The derivative of this curve (DTG) shows the rate of weight loss, with peaks indicating the temperatures at which maximum degradation occurs. For natural polymers like cellulose, TGA curves often show distinct stages of degradation corresponding to the loss of moisture, followed by the decomposition of hemicellulose, cellulose, and lignin (B12514952) at progressively higher temperatures. bibliotekanauki.pl
The introduction of the quaternary ammonium (B1175870) groups from EPTMAC can alter these degradation pathways. The thermal stability of composites can be improved through chemical treatments. bibliotekanauki.pl For example, in areca sheath fiber epoxy composites, the decomposition temperature corresponding to the first major peak increased from 317.67°C for the untreated composite to 346.53°C and 348.83°C for alkali-treated and benzoyl peroxide-treated composites, respectively, indicating enhanced thermal stability. bibliotekanauki.pl Similar analyses are applied to EPTMAC-modified materials to assess whether the grafting process enhances or diminishes their stability under thermal stress. When heated, EPTMAC can release toxic fumes, a factor considered when analyzing the decomposition products. chemicalbook.comnih.gov
Table 3: Decomposition Temperatures from DTG Curves for Fiber Composites
| Sample | Peak 1 Temp (°C) (Hemicellulose) | Peak 2 Temp (°C) | Peak 3 Temp (°C) (Cellulose/Lignin) |
| Untreated Fiber Composite (UTFEC) | 317.67 | 373.45 | 431.30 bibliotekanauki.pl |
| Alkali-Treated Fiber Composite (ATFEC) | 346.53 | 422.69 | 484.65 bibliotekanauki.pl |
| Benzoyl Peroxide-Treated Composite (BPTFEC) | 348.83 | 426.29 | 492.88 bibliotekanauki.pl |
Toxicological Considerations in Research and Safety Assessment Academic Perspective
Mutagenicity and Genotoxicity Investigations
The genotoxic profile of GTMAC has been evaluated in a battery of short-term in vitro tests to assess its potential to cause genetic damage. nih.gov These studies are fundamental in predicting potential long-term effects such as cancer.
In vitro studies have demonstrated that GTMAC is an active mutagenic agent. nih.gov Research has shown that the compound can induce base-pair substitutions in the bacterium Salmonella typhimurium and gene conversion in the yeast Saccharomyces cerevisiae (strain D7). nih.gov Furthermore, GTMAC has been reported to cause viral DNA amplification in Chinese hamster CO6O cells. nih.gov These findings from multiple assays indicate that GTMAC has direct mutagenic potential at the gene level in a laboratory setting. scbt.comnih.gov
While the in vitro data are indicative of mutagenic activity, comprehensive in vivo mutagenicity studies in whole animal models are not extensively documented in publicly accessible literature. Such studies are critical to understanding the metabolic fate of the compound and whether the in vitro effects translate to a whole organism.
| Mutagenicity Study Overview | |
| Test System | Finding |
| Salmonella typhimurium (Ames Test) | Induction of base-pair substitutions. nih.gov |
| Saccharomyces cerevisiae D7 | Induction of gene conversion. nih.gov |
| Chinese Hamster CO6O Cells | Induction of viral DNA amplification. nih.gov |
| In Vivo Studies | Data not widely available in public literature. |
Beyond gene-level mutations, the potential of GTMAC to cause structural or numerical chromosomal damage (clastogenicity or aneugenicity, respectively) has been investigated. Studies have shown that GTMAC induces chromosomal aberrations in cultured Chinese Hamster Ovary (CHO) cells. nih.gov This positive result in a mammalian cell line is a significant finding, as chromosomal damage is a key mechanism in the development of serious health effects, including cancer. scbt.comnih.gov
| Clastogenic Potential Assessment | |
| Test System | Finding |
| Chinese Hamster Ovary (CHO) Cells | Induction of chromosomal aberrations. nih.gov |
There are significant concerns regarding the potential for GTMAC to cause heritable genetic damage. The compound is classified under the Globally Harmonized System (GHS) as "Suspected of causing genetic defects" (Mutagenicity Category 2). nih.govtcichemicals.comtcichemicals.com This classification suggests that there is evidence from animal studies or in vitro mutagenicity assays to place the substance under strong suspicion for inducing heritable mutations in human germ cells (sperm or ova). tcichemicals.com
Carcinogenicity Studies
Consistent with its demonstrated genotoxic properties, GTMAC is classified as a suspected human carcinogen. scbt.comnih.govtcichemicals.com The GHS classification is "May cause cancer" (Carcinogenicity Category 1B), indicating that it is presumed to have carcinogenic potential for humans, largely based on evidence from animal studies. nih.govtcichemicals.com The direct mutagenic activity of the epoxide group is a primary reason for this concern. scbt.comnih.gov
Evidence from animal research indicates that GTMAC can act as a local carcinogen. scbt.com In a mouse skin painting study, the application of GTMAC at a 1% concentration was found to be carcinogenic at the site of application. scbt.com This demonstrates that direct, prolonged contact with the substance can lead to the development of tumors in the exposed tissue.
The same mouse skin painting study that demonstrated local carcinogenicity also provided some indication that GTMAC could potentially cause systemic tumors, such as in the lung or mammary glands. scbt.com However, the link between these systemic tumors and the dermal application of GTMAC was considered uncertain. scbt.com One confounding factor noted was the possibility of oral ingestion by the animals during the experiment. scbt.com Despite this uncertainty, the potential for systemic carcinogenic effects cannot be disregarded, especially given the compound's established direct mutagenic potential. scbt.com
| Carcinogenicity Study Highlights (Mouse Skin Painting) | |
| Effect Type | Observation |
| Local Carcinogenicity | Carcinogenic at the site of application (skin) at 1% concentration. scbt.com |
| Systemic Carcinogenicity | Some indication of lung or mammary tumors, but the relevance to treatment was uncertain. scbt.com |
Reproductive Toxicity Research
The potential for 2,3-Epoxypropyltrimethylammonium chloride (GTMAC) to adversely affect reproductive health is a significant area of toxicological concern. While detailed, publicly available research studies are limited, hazard classifications from various regulatory and safety data sources indicate a potential risk to the reproductive system.
Observed Effects on Reproductive Organs (e.g., Atrophy of Testes and Ovaries)
Specific research detailing the atrophy of testes and ovaries following exposure to this compound is not extensively documented in publicly accessible literature. The primary information regarding its reproductive toxicity is derived from hazard statements and safety data sheets, which suggest a potential for adverse effects on reproductive organs. Animal tests have indicated that this substance may cause toxicity to human reproduction or development, although the specific pathological changes in reproductive organs like the testes and ovaries are not explicitly detailed in the available summaries. nih.govnih.gov
Suspected Potential for Damaging Fertility or the Unborn Child
Table 1: GHS Hazard Classifications for Reproductive Toxicity of this compound
| Hazard Classification | Hazard Statement | Source(s) |
| Reproductive Toxicity, Category 2 | H361: Suspected of damaging fertility or the unborn child | nih.govguidechem.com |
| Reproductive Toxicity, Category 1B | H360: May damage fertility or the unborn child | nih.gov |
Irritation and Sensitization Studies
The potential for this compound to cause irritation and sensitization, particularly of the skin and eyes, is well-documented.
Eye Irritation
This compound is classified as causing serious eye damage (H318). nih.govnih.govguidechem.com Contact with the substance is reported to be severely irritating to the eyes. nih.gov In case of eye contact, immediate and thorough rinsing with water is recommended, followed by prompt medical attention. nih.gov
Skin Sensitization (e.g., Allergic Contact Dermatitis in Occupational Settings)
There is substantial evidence identifying this compound as a potent skin sensitizer. nih.govechemi.com It is known to cause allergic contact dermatitis, particularly in occupational settings where it is used in industrial processes. echemi.comchemicalbook.comchemicalbook.com
Case studies have documented instances of workers in starch modification plants developing hand dermatitis after exposure to the compound, also known by the abbreviation EPTMAC. echemi.com In one study, four workers developed allergic reactions to EPTMAC after only a short period of contact, indicating its strong sensitizing potential. echemi.com Another report described three process workers in a separate plant who also developed dermatitis, with patch testing confirming their allergy to EPTMAC. nih.gov These occupational exposures highlight that even in automated processes, there are risks of skin contact that can lead to sensitization. echemi.com
Table 2: Documented Cases of Occupational Allergic Contact Dermatitis from this compound
| Industry/Setting | Number of Affected Individuals | Key Findings | Reference(s) |
| Starch Modification Plant | 4 workers | Developed hand dermatitis; confirmed allergic reaction to EPTMAC. | echemi.com |
| Starch Modification Factory | 3 process men | Recurring dermatitis; patch tests confirmed allergy to EPTMAC. | nih.gov |
| Paper Industry | Not specified | EPTMAC is noted as a cause of contact dermatitis in workers. | chemicalbook.comchemicalbook.com |
Systemic Toxicity Research
Research into the systemic toxicity of this compound following repeated exposure indicates the potential for damage to specific organs. The compound is classified under GHS as causing damage to organs through prolonged or repeated exposure (STOT RE Category 2). nih.govnih.govechemi.com The kidneys are specifically mentioned as a potential target organ for the systemic effects of this chemical. nih.govsigmaaldrich.com However, detailed studies describing the mechanisms and dose-response relationships for this systemic toxicity are not widely available in the public literature. The substance can be absorbed into the body through the skin, by inhalation of its aerosol, and by ingestion, presenting multiple routes for potential systemic exposure. nih.gov
Observed Morphological Changes in Kidneys
Toxicological assessments have identified the kidneys as a target organ for the effects of this compound (EPTAC). sigmaaldrich.com Studies involving the related compound, (3-chloro-2-hydroxypropyl)trimethylammonium chloride (CHPTAC), which contains EPTAC as an impurity, have provided some insight into these effects. In a 28-day oral toxicity study, slight morphological changes were observed in the proximal tubules of the kidneys. scbt.com These histological changes were noted to be similar to those seen with this compound. scbt.com
While the kidney is acknowledged as a target organ, detailed public research specifically elucidating the full spectrum and dose-response of these morphological changes is limited. Animal studies have indicated that the substance may have effects on the kidneys upon long-term or repeated exposure. nih.govlookchem.com Post-mortem examinations in acute toxicity studies of a related compound revealed pallor of the kidneys, among other organs. industrialchemicals.gov.au However, comprehensive histopathological descriptions and quantitative data from dedicated nephrotoxicity studies on this compound are not extensively available in the public domain.
Table 1: Summary of Observed Kidney-Related Findings
| Compound/Substance | Observation | Source |
|---|---|---|
| Glycidyltrimethylammonium chloride | Kidney identified as a target organ. | sigmaaldrich.com |
| (3-chloro-2-hydroxypropyl)trimethylammonium chloride (containing EPTAC) | Slight morphological changes in kidney proximal tubules. | scbt.com |
| This compound | May have effects on the kidneys with repeated exposure. | nih.govlookchem.com |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) for Adsorption Behavior
Density Functional Theory (DFT) has been employed to analyze the adsorption behavior of 2,3-Epoxypropyltrimethylammonium chloride, also referred to as NW-1+, on various surfaces of montmorillonite (B579905) (MMT). bohrium.com This computational approach allows for a detailed understanding of the interactions at a molecular level, which is often difficult and costly to achieve through experimental methods alone. bohrium.com DFT calculations help in determining stable adsorption configurations, adsorption energies, and the nature of the chemical bonding between the organic molecule and the clay surface. bohrium.com
DFT studies have revealed that this compound can be stably adsorbed on different surfaces of montmorillonite, including the Na-001 surface, the None-001 surface, and the internal surfaces of the clay mineral. bohrium.com The adsorption energy is a key parameter used to evaluate the stability of the interaction between the adsorbate and the MMT surface. bohrium.com A positive adsorption energy indicates that the adsorption process is energetically favorable and releases energy. bohrium.com
The most stable configurations are identified by comparing the adsorption energies of various initial setups. bohrium.com The presence of sodium ions (Na+) on the montmorillonite surface is found to influence the adsorption process. bohrium.com
Table 1: Adsorption Energies of this compound on Montmorillonite Surfaces
| Surface Type | Adsorption Energy (kJ/mol) |
| Na-001 Surface | Data not explicitly provided in the source |
| None-001 Surface | Data not explicitly provided in the source |
| Internal Surfaces | Data not explicitly provided in the source |
Note: While the source confirms stable adsorption on these surfaces, specific numerical values for adsorption energies are not detailed in the provided abstract. The analysis focuses on the mechanisms and influencing factors. bohrium.com
The primary mechanism governing the adsorption of this compound on montmorillonite surfaces is electrostatic interaction. bohrium.com This is particularly dominant on the Na-001 surface and the internal surfaces of the montmorillonite. bohrium.com The cationic nature of the organic compound is attracted to the negatively charged surface of the clay. bohrium.com
On the None-001 surface, the adsorption is a result of a combination of hydrogen bonding and electrostatic attraction. bohrium.com This indicates that different surfaces of the same mineral can exhibit distinct interaction mechanisms. bohrium.com Analysis of the Mulliken charge distribution and bond populations further elucidates the nature of the chemical bonds formed upon adsorption. bohrium.com
The presence of water molecules significantly influences the adsorption process. bohrium.com Studies conducted in wet environments show a cooperative adsorption effect between water and this compound on the montmorillonite surface. bohrium.com Water molecules can act as a bridge between the organic cation and the MMT surface. bohrium.com This bridging enhances both the electrostatic interactions and the hydrogen bonding between the adsorbate and the adsorbent. bohrium.com This synergistic effect is crucial for understanding the behavior of this compound in aqueous environments, which is relevant for its application as a clay hydration inhibitor. bohrium.com A similar cooperative effect with water has been noted in DFT studies of other organic molecules on montmorillonite. daneshyari.comcjmr.org
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways with Enhanced Atom Economy and Reduced Environmental Impact
The conventional synthesis of 2,3-Epoxypropyltrimethylammonium chloride (EPTAC) typically involves the reaction of epichlorohydrin (B41342) with trimethylamine. prepchem.comgoogle.com While effective, this pathway utilizes hazardous materials like epichlorohydrin. Future research is progressively moving towards greener synthetic routes that enhance safety, improve atom economy, and minimize environmental footprints.
A promising area of investigation is the in-situ generation of EPTAC from its precursor, 3-chloro-2-hydroxypropyl trimethyl ammonium (B1175870) chloride (CHPTAC), under alkaline conditions, which can be integrated directly into modification processes, such as the cationization of pulp fibers. researchgate.net Further research could optimize this one-pot approach, reducing the need to isolate and handle the reactive epoxide.
Future synthetic strategies could focus on:
Alternative Feedstocks: Exploring bio-based starting materials to replace petroleum-derived epichlorohydrin.
Greener Solvents: Replacing traditional solvents like ethanol (B145695) with water or other environmentally benign options. Research has demonstrated that the reaction can proceed in an aqueous medium, though stability can be a concern. google.com
Catalyst Optimization: While catalysts like potassium iodide have been shown to improve yields in organic solvents, future work could identify non-toxic, recyclable catalysts that are effective in aqueous systems. researchgate.net
Process Intensification: Developing continuous flow reactors for the synthesis of EPTAC could offer better control over reaction parameters, improve safety, and increase efficiency compared to batch processes. prepchem.com
Exploration of New Catalytic Applications and Reaction Systems
EPTAC's established role is primarily as a reagent for cationization. chemicalbook.com However, its chemical structure, featuring both a reactive epoxide ring and a quaternary ammonium group, suggests untapped potential in catalysis. The quaternary ammonium moiety allows it to function as a phase-transfer catalyst (PTC), facilitating reactions between reagents in immiscible phases. chemicalbook.com
Future research should explore EPTAC's efficacy in a broader range of phase-transfer-catalyzed reactions, such as:
Nucleophilic Substitutions: Catalyzing alkylation, cyanation, and azidation reactions, which are fundamental in organic synthesis.
Oxidation Reactions: Acting as a PTC in oxidation processes using agents like permanganate (B83412) or hypochlorite.
Epoxide Opening Reactions: Research on other catalysts, such as cyclopropenium ions, has shown their effectiveness in promoting the addition of acid chlorides or carbon dioxide to epoxides. nih.gov EPTAC could be investigated for similar reactivity, potentially catalyzing the formation of valuable halohydrin esters or cyclic carbonates from epoxides and CO2, which is a key reaction in carbon capture and utilization strategies.
Investigating the influence of the specific structure of EPTAC—its hydrophilicity and the interplay between the ammonium and epoxide groups—on its catalytic activity could lead to the discovery of new, highly selective catalytic systems.
Tailoring Polymer Structures for Highly Specific Advanced Functionalities
A primary application of EPTAC is the modification of natural and synthetic polymers to introduce cationic charges. nih.govmdpi.com It is widely used to cationize polysaccharides like starch, cellulose (B213188), chitosan (B1678972), and guar (B607891) gum. nih.govsigmaaldrich.com This modification enhances properties such as water solubility and adhesion, which is valuable in the paper, cosmetic, and textile industries. guidechem.com
The next frontier lies in precisely tailoring these polymer structures to achieve highly specific and advanced functionalities beyond these traditional applications. Future research directions include:
Smart Polymers: Developing EPTAC-modified polymers that respond to specific environmental stimuli (e.g., pH, temperature, or specific enzymes). Such materials could be designed for targeted drug release, where the active agent is released only at the desired site of action.
Dual-Functional Materials: Creating copolymers that incorporate EPTAC for one function (e.g., antimicrobial activity) alongside other monomers that provide a second function, such as controlled release or specific cell targeting. nih.gov
In-depth Mechanistic Studies of Biological Interactions and Therapeutic Potentials
The antimicrobial properties of polymers modified with EPTAC are attributed to the cationic quaternary ammonium group. nih.gov The generally accepted mechanism involves the electrostatic attraction between the positively charged polymer and the negatively charged microbial cell membrane, leading to membrane disruption and cell death. mdpi.comnih.govmdpi.com
While this general model is established, significant opportunities exist for more in-depth mechanistic studies. Future research should aim to:
Elucidate Molecular Interactions: Investigate the precise interactions between EPTAC-derived polymers and specific components of the cell envelope, such as lipopolysaccharides in Gram-negative bacteria or peptidoglycan in Gram-positive bacteria. researchgate.net
Combat Antimicrobial Resistance: Explore whether the physical disruption mechanism of these cationic polymers is less likely to induce microbial resistance compared to traditional antibiotics. nih.gov
Explore Therapeutic Niches: Move beyond general biocidal activity to develop EPTAC-based materials that target specific pathogens. Some research indicates that EPTAC itself can inhibit the synthesis of DNA, RNA, and proteins and shows cytotoxic effects on certain cells, warranting further investigation into these mechanisms for potential therapeutic applications. biosynth.com
Biocompatibility and Controlled Biodegradability: Research has shown that specific EPTAC-functionalized polymers can be non-hemolytic and non-cytotoxic up to certain concentrations, making them promising for biomedical applications like gene delivery. nih.gov Future work must focus on designing polymers that are not only effective but also biocompatible and biodegradable to prevent long-term accumulation and toxicity. mdpi.com
Integration into Multifunctional Material Systems for Synergistic Effects
The integration of EPTAC-modified polymers into composite and hybrid materials is a burgeoning field with immense potential. The ability of EPTAC to covalently bond with various substrates allows for the creation of materials with combined or enhanced properties.
A notable example is the synthesis of N-(2-hydroxypropyl)-3-trimethylammonium chitosan chloride (HTCC), which can be used to form nanocomposite films with silver nanoparticles. chemicalbook.comguidechem.com These films exhibit both the antimicrobial properties of the cationic polymer and the silver nanoparticles, potentially leading to a synergistic effect.
Future avenues for research in this area include:
Antimicrobial and Drug-Releasing Surfaces: Designing medical implants or wound dressings coated with EPTAC-modified polymers that both prevent bacterial colonization and provide controlled release of therapeutic agents.
Self-Healing and Antimicrobial Materials: Incorporating EPTAC-functionalized components into self-healing polymer networks to create materials that can autonomously repair damage while maintaining a sterile surface. cato-chem.com
Advanced Flocculants: While EPTAC is used in water treatment as a flocculant, guidechem.com integrating EPTAC-modified polymers with other materials like magnetic nanoparticles could lead to easily recoverable flocculants for more efficient water purification processes.
Comprehensive Environmental Fate, Degradation, and Ecotoxicological Profiling
The widespread use of EPTAC necessitates a thorough understanding of its environmental impact. Current data indicates that the compound is harmful to aquatic life with long-lasting effects and should not be released into the environment. chemicalbook.comnih.gov Animal tests have also suggested potential effects on the kidneys and reproduction. cato-chem.comnih.govlookchem.com
Comprehensive research is required to build a complete environmental profile. Key areas for future study include:
Biodegradation Pathways: While studies on similar quaternary ammonium compounds exist, the specific biodegradation pathways of EPTAC are not fully elucidated. researchgate.net Research should focus on identifying the microorganisms capable of degrading it and the resulting metabolites, assessing their persistence and toxicity.
Ecotoxicity Studies: Expanding the existing ecotoxicological data to cover a wider range of organisms, including soil microbes, plants, and various aquatic species, under different environmental conditions.
Bioaccumulation Potential: Assessing the potential for EPTAC and its degradation products to accumulate in the food chain. Its low partition coefficient (log Pow < -1.3) suggests low bioaccumulation potential, but this requires experimental verification. cato-chem.com
Ecotoxicological Data for this compound| Organism | Test Type | Endpoint | Value | Exposure Time | Reference |
|---|---|---|---|---|---|
| Fish (Danio rerio) | Acute Toxicity | LC50 | 1992 mg/L | 96 h | cato-chem.com |
| Aquatic Invertebrates (Daphnia magna) | Acute Toxicity | EC50 | 12.5 mg/L | 48 h | cato-chem.com |
| Algae (Desmodesmus subspicatus) | Toxicity | NOEC | 580 mg/L | 72 h | cato-chem.com |
| Microorganisms (Activated Sludge) | Toxicity | EC50 | > 2000 mg/L | 3 h | cato-chem.com |
Advancements in Analytical Techniques for Trace Analysis in Complex Matrices
The ability to accurately detect and quantify EPTAC is crucial for process control, quality assurance, and environmental monitoring. Several advanced analytical methods have been developed for its determination. researchgate.net
Capillary electrophoresis (CE) has proven to be a powerful technique for analyzing EPTAC and its hydrolysis by-products in complex samples. researchgate.netnih.gov Other established methods include ion-pair High-Performance Liquid Chromatography (HPLC) with refractive index detection and headspace gas chromatography (HS-GC). researchgate.netnih.gov More recently, techniques coupling liquid chromatography with tandem mass spectrometry (LC-MS-MS) offer high sensitivity and specificity.
Future research in this domain should focus on:
Lowering Detection Limits: Developing methods for ultra-trace analysis of EPTAC in complex environmental matrices like soil and water, or in biological tissues. This could involve advancements in sample preparation and pre-concentration techniques.
High-Throughput Screening: Creating faster analytical methods to accommodate the needs of industrial quality control and large-scale environmental monitoring programs.
Portable and On-site Analysis: Designing portable sensors or simplified analytical kits for rapid, on-site detection of EPTAC, which would be invaluable for monitoring industrial effluents or ensuring workplace safety.
Hyphenated Techniques: Further exploration of hyphenated techniques, such as coupling Supercritical Fluid Chromatography (SFC) with mass spectrometry, could offer green, high-resolution alternatives for separating and identifying EPTAC and related compounds. apacsci.com
Comparison of Analytical Techniques for EPTAC Determination| Technique | Principle | Detection Method | Application/Notes | Reference |
|---|---|---|---|---|
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | Indirect UV detection (using a chromophore like Cu(II) in the buffer). | Effective for determining EPTAC and its hydrolysis products in complex matrices. | researchgate.netnih.gov |
| Ion-Pair HPLC | Reversed-phase HPLC with an ion-pairing agent (e.g., perchlorate). | Refractive Index (RI) Detection. | Used as a reference method for comparison with CE. | researchgate.netnih.gov |
| Headspace Gas Chromatography (HS-GC) | Measures CO2 evolved from a reaction involving EPTAC. | Thermal Conductivity Detector (TCD) or similar. | Suitable for determining the degree of substitution in synthesis processes (e.g., cationic guar gum). | researchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) | Chromatographic separation followed by mass-based detection. | Mass Spectrometry. | Highly sensitive and specific; suitable for trace analysis after sample extraction. | apacsci.com |
Q & A
Q. What are the common synthetic routes for 2,3-epoxypropyltrimethylammonium chloride, and how are they optimized for laboratory-scale production?
Methodological Answer: The compound is typically synthesized via quaternization reactions between epichlorohydrin and trimethylamine. Laboratory optimization focuses on stoichiometric ratios (e.g., 1:1 molar ratio of reactants), solvent selection (aqueous or polar aprotic solvents), and temperature control (40–60°C) to minimize side reactions like hydrolysis. Post-synthesis purification involves vacuum distillation or recrystallization to achieve >95% purity. Reaction progress is monitored using thin-layer chromatography (TLC) or NMR spectroscopy .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound after synthesis or modification?
Methodological Answer: Fourier-transform infrared (FTIR) spectroscopy is critical for identifying key functional groups, such as the epoxy ring (C-O-C stretch at ~1250 cm⁻¹) and quaternary ammonium (N⁺(CH₃)₃ at ~1480 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, resolves proton environments (e.g., epoxy protons at δ 3.1–3.5 ppm) and confirms substitution patterns. For modified derivatives (e.g., cyclodextrin complexes), X-ray photoelectron spectroscopy (XPS) quantifies nitrogen content to validate quaternary ammonium integration .
Advanced Research Questions
Q. How can researchers optimize the degree of substitution (DS) in cationic polymer synthesis using this compound?
Methodological Answer: DS optimization involves design of experiments (DoE) to evaluate variables like reactant ratios (e.g., lignin/cationizing agent), temperature (50–80°C), and reaction time (2–8 hours). For lignin cationization, a 1:2 lignin-to-EPTAC ratio at 70°C maximizes DS (up to 0.8 mmol/g) and zeta potential (+35 mV). Response surface methodology (RSM) identifies interactions between parameters, while FTIR and elemental analysis validate DS .
Q. What strategies mitigate interference from by-products like sodium glycolate during etherification reactions involving this compound?
Methodological Answer: By-products such as sodium glycolate (from epoxy ring hydrolysis) are minimized by controlling pH (<9) and avoiding excess water. Post-reaction purification employs dialysis (MWCO 1–3 kDa) or size-exclusion chromatography to isolate target products. For quantification, ion chromatography or HPLC with refractive index detection distinguishes by-products from the main product .
Q. How does this compound function in creating amphoteric materials, and what characterization methods validate its dual functionality?
Methodological Answer: The compound introduces cationic quaternary ammonium groups to substrates (e.g., galactomannan), while carboxymethylation adds anionic groups. Dual functionality is confirmed via zeta potential measurements (amphoteric materials show pH-dependent charge reversal) and titration (quantifying cationic/anionic group ratios). FTIR and XPS validate simultaneous incorporation of both functionalities .
Q. What role does the compound play in solvent-resistant membrane design, and how is its efficacy evaluated?
Methodological Answer: When modifying β-cyclodextrin (EPTAC-CD), it enhances hydrophilicity and ion-exchange capacity in polyimide membranes. Performance is assessed via dye/salt separation efficiency (e.g., >99% rejection of Congo Red) and solvent stability tests (exposure to DMF or NMP for 24 hours). Scanning electron microscopy (SEM) and contact angle measurements confirm membrane morphology and surface hydrophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
